N,N-Dimethyl-2-[phenyl(pyridin-2-yl)methoxy]ethanamine, also known as sila-orphenadrine, is a synthetic organic compound structurally related to the antihistamine drug orphenadrine. [] It belongs to the class of ethanolamines, characterized by the presence of both an amine and an alcohol functional group separated by two carbon atoms. While orphenadrine itself has found applications in medicine, sila-orphenadrine is primarily a subject of interest in chemical research, particularly in exploring the impact of structural modifications on biological activity and catalytic properties.
Desmethyl Doxylamine, also known as N-Desmethyldoxylamine, is a significant metabolite of Doxylamine, an antihistamine commonly used as a sedative and for treating allergies. It is classified under the category of alkylamines, specifically as a secondary amine. Desmethyl Doxylamine is often studied for its pharmacological properties and potential therapeutic applications, particularly in the context of sleep disorders and allergic reactions.
Desmethyl Doxylamine is primarily derived from the metabolism of Doxylamine. When administered, Doxylamine undergoes N-demethylation in the liver to produce Desmethyl Doxylamine, which can further be metabolized into other compounds. This metabolic pathway is crucial for understanding the pharmacokinetics and pharmacodynamics of Doxylamine in clinical settings .
Desmethyl Doxylamine can be synthesized through various methods, primarily involving the demethylation of Doxylamine. One notable method includes the use of sodium alcoholate in reflux conditions with solvents like toluene or xylene. The process typically involves:
The synthesis often requires careful control of temperature and reaction time to optimize yield and purity. For instance, refluxing times can vary from several hours to overnight depending on the specific reaction conditions employed.
Desmethyl Doxylamine features a complex structure characterized by a pyridine ring and a phenyl group attached to a secondary amine. Its structural representation highlights the importance of spatial configuration in its biological activity.
Desmethyl Doxylamine participates in various chemical reactions, primarily as a result of its amine functionality. Key reactions include:
The stability and reactivity of Desmethyl Doxylamine are influenced by factors such as pH and solvent polarity, which can affect its interaction with other biochemical substrates.
Desmethyl Doxylamine exerts its effects primarily through antagonism at histamine H1 receptors, similar to its parent compound, Doxylamine. This action leads to sedation and relief from allergic symptoms by blocking histaminergic signaling pathways.
Pharmacokinetic studies indicate that Desmethyl Doxylamine has a slower clearance rate compared to Doxylamine itself, with an elimination half-life that varies among individuals based on age and metabolic factors .
Desmethyl Doxylamine is primarily studied for its role as a metabolite of Doxylamine in pharmacological research. Its applications include:
Desmethyl doxylamine, systematically named N,N-Dimethyl-2-(phenyl(pyridin-2-yl)methoxy)ethanamine, is an organic base with the molecular formula C₁₆H₂₀N₂O and a molecular weight of 256.34 g/mol. It belongs to the ethanolamine derivative class of antihistamines. The compound exists as a colorless to light yellow oil at room temperature with a predicted density of 1.057±0.06 g/cm³ and a predicted pKa of 8.67±0.28, indicating moderate basicity [5] . Its structure features a pyridinylmethoxy backbone linked to a dimethylaminoethyl chain, facilitating interactions with biological targets like the histamine H1 receptor.
Table 1: Nomenclature and Physicochemical Properties of Desmethyl Doxylamine
Property | Value |
---|---|
CAS Registry Number | 1221-70-1 |
IUPAC Name | N,N-Dimethyl-2-((1RS)-1-phenyl-1-(pyridin-2-yl)methoxy)ethanamine |
Molecular Formula | C₁₆H₂₀N₂O |
Molecular Weight | 256.34 g/mol |
Synonyms | Doxylamine Impurity C; Doxylamine EP Impurity C; N-Desmethyldoxylamine |
Boiling Point | 156–162°C (at 1.5 Torr) |
Solubility | Slightly soluble in chloroform and methanol |
The compound is commercially available as a reference standard for analytical testing, with purity specifications exceeding >95% (HPLC) for pharmaceutical impurity quantification [5] . Key identifiers include the FDA UNII code (O977IVG217) and MDL number (MFCD31562535), ensuring precise tracking in regulatory and research contexts.
Desmethyl doxylamine is the N-desmethylated metabolite of doxylamine succinate, differing structurally by the absence of one methyl group (–CH₃) on its terminal nitrogen atom. Doxylamine (C₁₇H₂₂N₂O) undergoes hepatic metabolism primarily via CYP2D6 and CYP2C9 isoenzymes, yielding desmethyl doxylamine (C₁₆H₂₀N₂O) as the primary pharmacologically active metabolite [4] [9]. This biotransformation reduces molecular weight by 14 Da while retaining the core pyridinylmethoxy scaffold essential for H1 receptor binding.
Table 2: Structural and Functional Comparison with Doxylamine
Characteristic | Doxylamine | Desmethyl Doxylamine | Significance |
---|---|---|---|
Molecular Formula | C₁₇H₂₂N₂O | C₁₆H₂₀N₂O | Loss of methyl group |
Metabolic Role | Parent Drug | Primary Metabolite | Enzymatic demethylation |
Pharmacological Activity | H1 receptor antagonism | Retains antihistaminic activity | Contributes to therapeutic effects |
Regulatory Status | Active Ingredient | Controlled Impurity (≤0.1–0.5%) | Quality control requirement in formulations |
This metabolite retains antihistaminic properties, contributing to the overall pharmacological profile of doxylamine. In pharmaceutical quality control, desmethyl doxylamine is monitored as "Doxylamine EP Impurity C" per European Pharmacopoeia standards, with typical acceptance thresholds of ≤0.1–0.5% in active pharmaceutical ingredients (APIs) [5] . Its presence above thresholds indicates potential stability issues or degradation in doxylamine-containing products. Structurally analogous compounds include other ethanolamine-based antihistamines (e.g., diphenhydramine), but desmethyl doxylamine is distinguished by its specific phenyl-pyridinyl core.
Desmethyl doxylamine’s significance emerged indirectly through the turbulent history of its parent drug, doxylamine succinate. Doxylamine gained prominence as a component of Bendectin, an antiemetic introduced in 1956 for nausea/vomiting of pregnancy (NVP). The original Bendectin formulation combined doxylamine, pyridoxine (vitamin B6), and dicyclomine. By 1976, dicyclomine was removed, leaving doxylamine/pyridoxine as the active ingredients [4] [8].
Allegations linking Bendectin to congenital malformations (particularly limb defects) in the late 1970s triggered extensive litigation. Despite numerous epidemiological studies consistently demonstrating no teratogenic risk, the manufacturer withdrew Bendectin from the U.S. market in 1983 due to unsustainable litigation costs—not proven safety concerns [4] [8]. During this period, research into doxylamine’s metabolism identified desmethyl doxylamine as a key human metabolite, necessitating analytical methods for its quantification in pharmacokinetic studies.
The post-withdrawal era saw sustained scientific rehabilitation of doxylamine/pyridoxine. A landmark randomized controlled trial (Koren et al., 2010) confirmed the combination’s efficacy and safety for NVP, leading to FDA approval of Diclegis® (delayed-release doxylamine succinate 10 mg/pyridoxine HCl 10 mg) in 2013 [4]. Throughout this period, desmethyl doxylamine was increasingly recognized not just as a metabolite, but as a pharmacologically relevant entity requiring rigorous characterization.
Table 3: Key Milestones Involving Desmethyl Doxylamine
Year | Event | Significance for Desmethyl Doxylamine |
---|---|---|
1956 | Introduction of Bendectin (containing doxylamine) | Parent drug enters widespread use |
1976 | Reformulation of Bendectin (dicyclomine removed) | Focus shifts to doxylamine/pyridoxine combination |
1983 | Withdrawal of Bendectin from U.S. market | Research into doxylamine metabolism intensifies |
Late 1980s | Metabolic studies in primates identify desmethyl metabolite | Confirmed as primary metabolite in animal models [9] |
1979–Present | Diclectin® (Canadian equivalent of Diclegis) marketed in Canada | Ensures ongoing analytical monitoring of impurity/metabolite levels |
2013 | FDA approval of Diclegis® | Validates need for rigorous impurity profiling including desmethyl doxylamine |
Desmethyl doxylamine remains integral to modern pharmaceutical analysis. Its status as a pharmacopeial-specified impurity (e.g., EP Impurity C) necessitates sensitive detection methods like HPLC-MS in quality control laboratories manufacturing doxylamine APIs or products like Diclegis® [5] .
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7